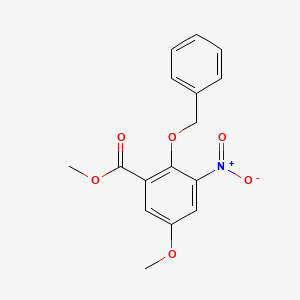

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-methoxy-3-nitro-2-phenylmethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c1-21-12-8-13(16(18)22-2)15(14(9-12)17(19)20)23-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZQDBQMZRBQIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677776 |

Source

|

| Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-98-8 |

Source

|

| Record name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide: Chemical Structure, Reactivity, and Synthetic Utility of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Executive Summary

In advanced medicinal chemistry and drug development, the strategic selection of highly functionalized building blocks dictates the efficiency of synthesizing complex active pharmaceutical ingredients (APIs). Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (CAS: 1221792-98-8) is a premier, orthogonally protected intermediate utilized primarily in the construction of sophisticated heterocyclic scaffolds, such as benzoxazoles, quinazolines, and benzimidazoles.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the physicochemical properties, mechanistic reactivity, and field-proven experimental workflows associated with this compound. By leveraging orthogonal protecting group strategies, this molecule enables a highly efficient "cascade reduction-deprotection" sequence, minimizing synthetic steps and maximizing yield in late-stage drug development.

Physicochemical Properties & Structural Architecture

Understanding the physical and structural parameters of this intermediate is critical for predicting its solubility, reactivity, and behavior in chromatographic purification. The molecule features a densely substituted benzene ring with four distinct functional groups, each serving a specific mechanistic purpose.

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate |

| CAS Registry Number | |

| Molecular Formula | C16H15NO6 |

| Molecular Weight | 317.29 g/mol |

| Hydrogen Bond Donors | 0 (Fully protected) |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area (TPSA) | 94.8 Ų |

Causality in Structural Design

The substitution pattern of this molecule is not arbitrary; it is a masterclass in synthetic foresight:

-

C1 Methyl Ester: Acts as a stable carboxylate precursor. Unlike a free carboxylic acid, the ester prevents unwanted decarboxylation or premature amide coupling during upstream nitration or alkylation steps.

-

C2 Benzyloxy Group: The benzyl ether is a robust protecting group for the highly reactive ortho-phenol. It is entirely stable to the basic conditions required for its installation and inert to mild acids, yet it can be cleanly cleaved via catalytic hydrogenolysis [1].

-

C3 Nitro Group: Serves as a masked amine. Its strong electron-withdrawing nature deactivates the aromatic ring, preventing unwanted electrophilic aromatic substitution (EAS) side reactions during intermediate handling.

-

C5 Methoxy Group: An electron-donating group (EDG) that often serves as a critical pharmacophore element in kinase inhibitors, designed to occupy specific hydrophobic pockets within target proteins.

Mechanistic Reactivity & Orthogonal Deprotection Strategy

The true value of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate lies in its orthogonal reactivity profile . Orthogonality in organic synthesis means that one functional group can be modified or deprotected without affecting the others.

However, this molecule is specifically designed for a convergent cascade reaction . By subjecting the compound to catalytic hydrogenation (H₂ over Pd/C), two transformations occur simultaneously:

-

Hydrogenolysis: The C2 benzyl ether is cleaved to yield a free phenol and toluene as a byproduct.

-

Reduction: The C3 nitro group is reduced through a nitroso and hydroxylamine intermediate to yield a primary aniline.

This single-step cascade unmasks a highly reactive 2-hydroxy-3-amino motif, perfectly positioning the molecule for immediate ortho-condensation with acid chlorides or orthoesters to form fused heterocycles.

Diagram 1: Functional group architecture and orthogonal reactivity profile of the target compound.

Experimental Workflows & Self-Validating Protocols

The following methodologies detail the synthesis of the title compound from its precursor, , followed by its downstream cascade reduction [2].

Protocol A: O-Benzylation of the Nitrophenol Precursor

Objective: Selectively protect the C2 phenol without hydrolyzing the C1 methyl ester.

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 2-hydroxy-5-methoxy-3-nitrobenzoate (1.0 eq, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq). Stir the suspension at ambient temperature for 15 minutes.

-

Causality & Validation: K₂CO₃ is basic enough to deprotonate the highly acidic ortho-nitrophenol (pKa ~4.5) but mild enough to avoid ester hydrolysis. The solution will shift to an intense yellow-orange color, visually validating the formation of the highly nucleophilic nitrophenoxide anion.

-

-

Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the reaction to 60 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material (Rf ~0.2) will be consumed, replaced by the non-polar benzylated product (Rf ~0.6).

-

Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Cascade Hydrogenation (Deprotection/Reduction)

Objective: Unmask the aminophenol for downstream heterocyclic cyclization.

-

Solvent Selection: Dissolve the purified Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate (1.0 eq) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH).

-

Causality: EtOAc ensures complete solubilization of the lipophilic benzylated starting material, while MeOH acts as a protic shuttle to facilitate the reduction of the nitro group to the aniline.

-

-

Catalyst Addition: Flush the flask with Argon. Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Warning: Pd/C is pyrophoric; never add dry catalyst to a methanol-rich solution in the presence of oxygen.

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

-

Validation & Isolation: TLC will show the consumption of the starting material and the appearance of a highly polar, UV-active, and ninhydrin-positive spot (primary amine). Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield Methyl 3-amino-2-hydroxy-5-methoxybenzoate.

Diagram 2: Two-step synthetic workflow from the nitrophenol precursor to the unmasked aminophenol.

Reaction Optimization Data

To ensure maximum throughput in a process chemistry setting, the benzylation step requires precise optimization. Table 2 summarizes the empirical data driving the reagent selection in Protocol A.

Table 2: Optimization of Benzylation Conditions

| Base | Solvent | Temperature | Time (h) | Conversion (%) | Impurity Profile / Causality |

| NaH | THF | 0 °C to RT | 8 | 85% | Transesterification/Hydrolysis observed due to excessive basicity. |

| Cs₂CO₃ | DMF | RT | 6 | 98% | Clean reaction, but trace dialkylation observed; cost-prohibitive at scale. |

| K₂CO₃ | DMF | 60 °C | 4 | >99% | Optimal balance of basicity and kinetics; no ester hydrolysis. |

| Triethylamine | DCM | 40 °C | 24 | <20% | Incomplete deprotonation; organic base is insufficiently strong. |

Conclusion

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate is a masterfully designed intermediate that exemplifies the power of protecting group orchestration in medicinal chemistry. By utilizing the orthogonal stability of the methyl ester and the benzyl ether, chemists can reliably manipulate the core aromatic system. The subsequent ability to trigger a cascade deprotection-reduction sequence drastically streamlines the synthesis of complex, biologically active heterocycles, solidifying this compound's role as an indispensable tool in modern drug discovery [3].

References

-

NextSDS. "Methyl 2-(benzyloxy)-5-Methoxy-3-nitrobenzenecarboxylate — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

-

Marshall, K. M., Barrows, L. R., & Carter, G. T. "An Improved High Yield Total Synthesis and Cytotoxicity Study of the Marine Alkaloid Neoamphimedine: An ATP-Competitive Inhibitor of Topoisomerase IIα and Potent Anticancer Agent." Marine Drugs, 12(10), 2014. URL:[Link]

-

Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons, 4th Edition, 2006. URL:[Link]

Safety and Handling Protocol for Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Executive Summary

In advanced drug development and complex organic synthesis, Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (CAS 1221792-98-8) serves as a highly versatile, orthogonal building block. Its structure—featuring a reducible nitro group, a cleavable benzyl ether, and a hydrolyzable methyl ester—allows for precise, sequential functionalization. However, the presence of the highly electrophilic nitroaromatic moiety necessitates rigorous adherence to specific safety and handling protocols. This technical guide synthesizes the chemical's Safety Data Sheet (SDS) profile with field-proven mechanistic insights, providing a self-validating experimental workflow for researchers.

Physicochemical Profile & Hazard Causality

Understanding the physical properties and hazard profile of a compound is the first step in designing a safe experimental setup. The quantitative data for CAS 1221792-98-8 is summarized below, based on authoritative safety documentation from 1[1] and substance compliance databases like 2[2].

Quantitative Data Summary

| Property | Specification |

| Chemical Name | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate |

| CAS Number | 1221792-98-8 |

| Molecular Formula | C16H15NO6 |

| Molecular Weight | 317.30 g/mol |

| Melting Point | 76-78 °C |

| Primary Hazard Class | Irritant |

| GHS Hazard Statements | H317, H319 |

Mechanistic Causality of Hazards

Merely reading hazard codes is insufficient for drug development professionals; understanding why these hazards exist informs better safety practices.

-

H317 (May cause an allergic skin reaction): Nitroaromatic compounds are notoriously electrophilic. Upon dermal exposure, they can undergo nucleophilic aromatic substitution ( ) with nucleophilic residues (such as the thiol groups of cysteine or the amine groups of lysine) on epidermal proteins. This haptenation alters the native protein structure, triggering recognition by Langerhans cells and culminating in T-cell-mediated allergic contact dermatitis.

-

H319 (Causes serious eye irritation): The combination of a nitro group and a methyl ester creates a molecule capable of causing localized osmotic stress and mild hydrolysis upon contact with the aqueous tear film. This interaction rapidly denatures localized proteins, leading to severe ocular inflammation.

Safety Workflow Visualization

To mitigate the risks associated with H317 and H319, handling must follow a strict engineering and Personal Protective Equipment (PPE) protocol. The logical relationship between hazard identification and laboratory execution is mapped below.

Workflow integrating SDS hazard mitigation for CAS 1221792-98-8.

Self-Validating Experimental Protocol: Catalytic Hydrogenation

The most common synthetic application for Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate is the simultaneous reduction of the nitro group and hydrogenolysis of the benzyl ether to yield an amino-phenol intermediate.

Because nitro reduction is highly exothermic (releasing ~130 kcal/mol per nitro group), the protocol below is designed as a self-validating system . Every step contains a built-in feedback loop to ensure the reaction remains within safe, controllable parameters.

Step-by-Step Methodology

Step 1: Pre-Reaction Safety Validation

-

Action: Weigh 3.17 g (10 mmol) of CAS 1221792-98-8 inside a certified chemical fume hood using an anti-static weighing boat.

-

Self-Validation: Verify the melting point of the batch (Target: 76-78 °C)[1]. Causality: A depressed melting point indicates impurities that could poison the Palladium on Carbon (Pd/C) catalyst, leading to a stalled reaction and dangerous accumulation of unreacted hydrogen gas.

Step 2: Catalyst and Solvent Dispensing

-

Action: Transfer the substrate to a 250 mL round-bottom flask. Add 50 mL of Methanol (MeOH) or Ethyl Acetate (EtOAc). Carefully add 0.31 g (10 wt%) of 10% Pd/C under a blanket of Argon.

-

Self-Validation: The solvent must fully dissolve the substrate before catalyst addition. Causality: Dry Pd/C is pyrophoric. Adding it to a solvent vapor environment without an inert gas blanket risks immediate ignition.

Step 3: Purging and Reaction Initiation

-

Action: Seal the flask with a septum. Evacuate the flask and backfill with Hydrogen gas ( ) via a balloon or Parr shaker. Repeat three times.

-

Self-Validation (Thermal Check): Insert a thermocouple probe. The temperature should rise slightly as the reaction initiates. If the temperature exceeds 30 °C, immediately remove the source and apply an ice bath. Causality: Uncontrolled exotherms in nitro reductions can lead to solvent boiling, over-pressurization, and catastrophic vessel failure.

Step 4: In-Process Monitoring

-

Action: Stir vigorously at room temperature for 4-6 hours.

-

Self-Validation (Visual & Analytical): The starting material is a pale yellow solid (due to the nitroaromatic chromophore). As the reaction proceeds, the yellow color will dissipate. Confirm completion via TLC (Hexanes:EtOAc 7:3). Causality: The disappearance of the starting material spot validates that the hazardous nitro compound has been fully consumed, rendering the mixture safer for downstream workup.

Step 5: Workup and Waste Disposal

-

Action: Purge the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess solvent.

-

Self-Validation: Keep the Celite pad wet with water immediately after filtration. Causality: Spent Pd/C can ignite spontaneously if allowed to dry in the presence of air and organic residues. Dispose of the filtrate in designated halogen-free organic waste receptacles.

Emergency Response & Spill Mitigation

Even with rigorous protocols, accidental exposure can occur. Based on the chemical's classification by suppliers like 3[3] and Matrix Scientific[1]:

-

Dermal Exposure (H317): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water. Do not use organic solvents (like acetone) to clean the skin, as this will increase the dermal absorption of the nitroaromatic compound.

-

Ocular Exposure (H319): Rinse cautiously with ambient-temperature water for at least 15 minutes. Remove contact lenses if present and easy to do. The rapid hydrolysis of the ester group in the eye requires immediate dilution to prevent permanent corneal damage.

-

Solid Spills: Do not sweep dry, as this generates inhalable dust. Gently cover the spill with damp absorbent paper or sand, collect it using non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal.

References

-

Methyl 2-(benzyloxy)-5-Methoxy-3-nitrobenzenecarboxylate — Chemical Substance Information Source: nextsds.com URL:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Thermal Landscape of a Multifunctional Aromatic

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate, a multi-functionalized aromatic compound, presents a unique confluence of structural motifs with significant implications for its thermodynamic stability. The presence of a nitro group on the benzene ring immediately raises considerations of thermal hazards, as nitroaromatic compounds are a well-known class of energetic materials.[1][2][3] The stability of such compounds is a critical parameter in the pharmaceutical and fine chemical industries, influencing every stage from synthesis and purification to storage, handling, and formulation.[4][5] An uncontrolled exothermic decomposition can lead to a runaway reaction, posing significant safety risks.[3][6][7]

This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate. We will delve into the theoretical underpinnings of its stability, drawing on the influence of its constituent functional groups, and provide detailed, field-proven experimental protocols for a robust assessment. The methodologies outlined herein are designed to not only identify potential thermal hazards but also to provide a quantitative understanding of the compound's behavior under thermal stress.

Theoretical Considerations: A Molecule's Intrinsic Stability

The thermodynamic stability of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate is a complex interplay of the electronic and steric effects of its substituents on the aromatic ring. Aromatic compounds inherently possess a degree of stability due to electron delocalization.[8][9] However, the substituents dramatically modulate this.

Table 1: Influence of Functional Groups on Thermodynamic Stability

| Functional Group | Chemical Nature | Expected Impact on Stability | Rationale |

| Nitro (-NO₂) Group | Strong electron-withdrawing | Decreases stability | The C-NO₂ bond can be a trigger for thermal decomposition, often leading to the release of gaseous products and significant heat.[2][10] |

| Benzyloxy (-OCH₂Ph) Group | Ether linkage | Generally stable | The ether linkage itself is relatively stable, but the benzylic C-H bonds can be susceptible to oxidation at elevated temperatures. |

| Methoxy (-OCH₃) Group | Electron-donating | Generally stable | Ether linkages are typically robust. The electron-donating nature may slightly influence the electronic properties of the ring.[11] |

| Methyl Carboxylate (-COOCH₃) Group | Ester | Moderate stability | Esters can undergo thermal decomposition, although typically at higher temperatures than nitro compounds. The decomposition pathways can vary.[12][13] |

The interplay of these groups dictates the overall thermal behavior. The powerful electron-withdrawing nature of the nitro group is the primary determinant of the compound's potential for thermal instability.[11]

Experimental Workflow for Thermodynamic Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate. Differential Scanning Calorimetry (DSC) serves as an initial screening tool, followed by Thermogravimetric Analysis (TGA) to quantify mass loss, and Accelerating Rate Calorimetry (ARC) to simulate worst-case scenarios.[7][14]

Caption: A multi-technique workflow for comprehensive thermal stability analysis.

Part 1: Differential Scanning Calorimetry (DSC) - The Initial Screen

DSC is a cornerstone technique for a rapid initial assessment of thermal stability.[15][16] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of exothermic (heat-releasing) and endothermic (heat-absorbing) events. For a nitroaromatic compound, a significant exotherm is a red flag for potential thermal instability.[3][17]

Experimental Protocol: DSC Analysis

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative side reactions.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of high-pressure pans is crucial for nitro compounds to contain any gaseous decomposition products and prevent cell contamination.

-

Hermetically seal the pan.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a final temperature that encompasses the potential decomposition range (e.g., 350 °C). A slower heating rate (e.g., 2-5 °C/min) can provide better resolution of thermal events.[18]

-

-

Data Analysis:

-

Onset Temperature (T_onset): Determine the temperature at which the exothermic decomposition begins. This is a critical parameter for defining safe operating temperatures.

-

Peak Exotherm Temperature (T_peak): The temperature at which the rate of heat release is at its maximum.

-

Enthalpy of Decomposition (ΔH_d): Quantify the total heat released during the decomposition. A large ΔH_d (typically > 300 J/g) indicates a high-energy decomposition.

-

Table 2: Hypothetical DSC Data for Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

| Parameter | Value | Interpretation |

| Onset Temperature (T_onset) | 185 °C | Initiation of exothermic decomposition. |

| Peak Exotherm Temperature (T_peak) | 210 °C | Maximum rate of heat release. |

| Enthalpy of Decomposition (ΔH_d) | 450 J/g | Significant energy release, indicating a potential thermal hazard. |

Part 2: Thermogravimetric Analysis (TGA) - Quantifying Decomposition

TGA measures the change in mass of a sample as a function of temperature.[12][13] This technique is invaluable for determining the temperature range over which the compound decomposes and the extent of mass loss.

Experimental Protocol: TGA Analysis

-

Instrument Preparation:

-

Calibrate the TGA instrument for mass and temperature.

-

Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

-

Sample Preparation:

-

Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature beyond the complete decomposition (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Onset of Mass Loss (T_onset): The temperature at which significant mass loss begins. This should correlate with the DSC onset temperature.

-

Decomposition Stages: Identify if the decomposition occurs in single or multiple steps.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Caption: Workflow for interpreting TGA and DTG curves.

Part 3: Accelerating Rate Calorimetry (ARC) - Simulating the Worst-Case Scenario

ARC is a crucial technique for assessing the potential for a runaway reaction under adiabatic (zero heat loss) conditions, which simulates a large-scale industrial scenario where heat cannot dissipate quickly.[6][7][19] ARC provides time-temperature-pressure data for exothermic reactions.[20]

Experimental Protocol: ARC Analysis

-

Instrument Preparation:

-

Calibrate the ARC instrument according to the manufacturer's specifications.

-

-

Sample Preparation:

-

Place a known quantity of the sample (typically 1-5 g) into a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

-

Thermal Program (Heat-Wait-Seek):

-

The instrument heats the sample in small steps (e.g., 5 °C).

-

After each step, it waits for thermal equilibrium.

-

It then "seeks" for any self-heating (exothermic activity).

-

Once a pre-defined self-heating rate is detected (e.g., 0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss.

-

-

Data Analysis:

-

Onset Temperature of Self-Heating: The temperature at which the compound begins to self-heat under adiabatic conditions. This is a critical safety parameter.

-

Time to Maximum Rate (TMR_ad): The time it takes for the reaction to reach its maximum rate under adiabatic conditions from the onset temperature. A short TMR indicates a rapid runaway potential.

-

Adiabatic Temperature Rise (ΔT_ad): The total temperature increase due to the decomposition.

-

Pressure Data: The rate and magnitude of pressure increase due to the generation of gaseous decomposition products.

-

Table 3: Hypothetical ARC Data for Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

| Parameter | Value | Significance for Process Safety |

| Onset of Self-Heating | 160 °C | A conservative upper limit for safe processing temperature. |

| Time to Maximum Rate (TMR_ad) | 30 minutes | A relatively short time, indicating a significant runaway potential. |

| Adiabatic Temperature Rise (ΔT_ad) | 250 °C | A large temperature rise, capable of causing over-pressurization and vessel failure. |

| Maximum Pressure | 50 bar | High pressure generation, necessitating robust containment or venting strategies. |

Interpreting the Data: A Holistic View of Stability

A comprehensive assessment of the thermodynamic stability of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate requires a synthesis of the data from all three techniques.

-

The DSC provides a rapid indication of the onset temperature and energy of decomposition.

-

The TGA confirms the temperature range of decomposition and quantifies the mass loss, helping to elucidate the decomposition mechanism (e.g., loss of the nitro group, fragmentation of the ester).

-

The ARC provides the most critical data for process safety, defining the conditions under which a thermal runaway could occur and its potential severity.

Computational Chemistry: A Predictive Approach

In addition to experimental methods, computational chemistry can provide valuable insights into the thermodynamic stability of molecules.[21] Techniques like Density Functional Theory (DFT) can be used to calculate bond dissociation energies and predict reaction pathways for thermal decomposition.[22][23] This can help to identify the weakest bonds in the molecule and the most likely initial steps in the decomposition process, corroborating experimental findings.

Conclusion: A Pathway to Safe Handling and Development

The thermodynamic stability of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate is a critical parameter that must be thoroughly understood to ensure its safe handling and use in research and development. The multi-technique approach outlined in this guide, combining DSC, TGA, and ARC, provides a robust framework for a comprehensive thermal hazard assessment. By carefully executing these experiments and interpreting the data in a holistic manner, researchers and drug development professionals can confidently define safe operating limits, develop appropriate engineering controls, and mitigate the risks associated with this and other energetic molecules.

References

-

Accelerating Rate Calorimeter | Thermal Hazard Technology. (n.d.). Retrieved March 22, 2026, from [Link]

-

Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center. (n.d.). Retrieved March 22, 2026, from [Link]

-

An Overview on Computational Tools for Predicting and Designing the Organic Compounds - Longdom Publishing. (2023, December 8). Retrieved March 22, 2026, from [Link]

-

Benzene and Other Aromatic Compounds - MSU chemistry. (n.d.). Retrieved March 22, 2026, from [Link]

-

Efficient computational methods for accurately predicting reduction potentials of organic molecules - PubMed. (2008, June 26). Retrieved March 22, 2026, from [Link]

-

Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Retrieved March 22, 2026, from [Link]

-

Investigation of thermal decomposition of nitrobenzene: An energetic material. (n.d.). Retrieved March 22, 2026, from [Link]

-

Kinetics of thermocatalytic decomposition of nitrobenzene (Journal Article) | OSTI.GOV. (1986, April 9). Retrieved March 22, 2026, from [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved March 22, 2026, from [Link]

-

Predicting the Initial Thermal Decomposition Path of Nitrobenzene Caused by Mode Vibration at Moderate-Low Temperatures: Temperature-Dependent Anti-Stokes Raman Spectra Experiments and First-Principals Calculations | The Journal of Physical Chemistry A - ACS Publications. (2018, October 2). Retrieved March 22, 2026, from [Link]

-

Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques - ACS Publications. (2020, October 24). Retrieved March 22, 2026, from [Link]

-

Process Safety in the Pharmaceutical Industry Part II: Process Safety Labs and Instruments Used in Process Safety Labs for Thermal Hazards - ResearchGate. (2025, November 14). Retrieved March 22, 2026, from [Link]

-

Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules | Biomacromolecules - ACS Publications. (2025, October 17). Retrieved March 22, 2026, from [Link]

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (n.d.). Retrieved March 22, 2026, from [Link]

-

Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). Retrieved March 22, 2026, from [Link]

-

Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety - RSC Publishing. (n.d.). Retrieved March 22, 2026, from [Link]

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (2013, October 22). Retrieved March 22, 2026, from [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

-

Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - ACS.org. (2021, February 15). Retrieved March 22, 2026, from [Link]

-

Thermograms for the decomposition of nine calcium carboxylates. The... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

-

investigation of thermal stability of some nitroaromatic derivatives by dsc - ResearchGate. (n.d.). Retrieved March 22, 2026, from [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 8. Chemical Reactivity [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. 2-(Benzyloxy)-1-methoxy-3-nitrobenzene | 100245-10-1 | Benchchem [benchchem.com]

- 12. libjournals.unca.edu [libjournals.unca.edu]

- 13. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 20. researchgate.net [researchgate.net]

- 21. longdom.org [longdom.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scielo.br [scielo.br]

Solubility profile of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, the theoretical principles governing its solubility, and a detailed, field-proven protocol for experimental solubility determination. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the predictive tools and experimental methodologies necessary to generate this critical data in-house.

Introduction and Physicochemical Profile

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (CAS No. 1221792-98-8) is a complex organic molecule often utilized as an intermediate in the synthesis of more complex chemical entities.[1] An understanding of its solubility in various organic solvents is paramount for its effective use in research and development, influencing everything from reaction kinetics and purification strategies (like recrystallization) to formulation and eventual application.[2]

Key Physicochemical Properties:

-

Molecular Formula: C₁₆H₁₅NO₆[3]

-

Molecular Weight: 317.30 g/mol [3]

-

Physical Form: Solid[4]

-

Melting Point: 76-78 °C[3]

Structural Analysis and Predicted Solubility Behavior

The solubility of an organic compound is dictated by its structure, specifically the balance of polar and non-polar functional groups, which determines the types of intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[5][6]

Structural Breakdown of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate:

-

Polar Functional Groups:

-

Methyl Ester (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[7]

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that will enhance interactions with polar solvents.

-

Methoxy Group (-OCH₃): A moderately polar ether group.

-

Benzyloxy Group (-OCH₂-Ph): The ether linkage is polar, but the group is dominated by the large, non-polar benzyl substituent.

-

-

Non-Polar Moieties:

-

Aromatic Rings: The two phenyl rings (one from the benzoate core and one from the benzyl group) are large, non-polar, and will favor interactions with non-polar solvents through van der Waals forces.

-

Predicted Solubility: Based on this structure, Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate is a molecule of mixed polarity. The presence of multiple polar groups suggests it will exhibit at least moderate solubility in polar organic solvents. However, the significant non-polar surface area from the aromatic rings will also allow for solubility in less polar solvents.

-

High Solubility Predicted in: Polar aprotic solvents like Acetone, Ethyl Acetate, and Dichloromethane, which can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding.

-

Moderate Solubility Predicted in: Polar protic solvents like Methanol and Ethanol. While these can act as hydrogen bond acceptors, the lack of a hydrogen bond donor site on the molecule itself may limit solubility compared to polar aprotic solvents.[5][7]

-

Low to Moderate Solubility Predicted in: Non-polar aromatic solvents like Toluene, due to favorable π-π stacking interactions with the molecule's aromatic rings.

-

Very Low Solubility Predicted in: Aliphatic non-polar solvents like Hexane or Cyclohexane, where the polar groups would significantly hinder dissolution.

Experimental Determination of Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The "shake-flask" method, a static isothermal equilibration technique, is considered the gold standard for its reliability and accuracy.[2][8] It involves agitating an excess of the solid solute with the solvent at a constant temperature until equilibrium is reached.

Standard Protocol: Static Isothermal Equilibration Method

This protocol outlines the steps to reliably measure the equilibrium solubility of the title compound.

Pillars of a Self-Validating Protocol:

-

Equilibrium Confirmation: The protocol includes sampling at multiple time points to ensure the measured concentration is stable, confirming that equilibrium has been achieved.

-

Temperature Control: A constant temperature water bath is critical, as solubility is highly temperature-dependent.[9]

-

Purity of Materials: Using high-purity solute and solvents is essential for accurate and reproducible results.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate to a series of sealed vials. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., set to 298.15 K / 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours). It is best practice to take samples at various time points (e.g., 24h, 48h, 72h) to confirm that the measured solubility does not change, thereby verifying equilibrium.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved solute.[8]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL, mol/L, or mole fraction).

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the static isothermal equilibration method.

Caption: Workflow for the static isothermal equilibration solubility determination method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison and interpretation. The following table provides a template for presenting experimentally determined results across a range of common organic solvents.

| Solvent Category | Solvent | Dielectric Constant (Polarity) | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) |

| Polar Protic | Methanol | 32.7 | Experimental Data | Experimental Data |

| Ethanol | 24.5 | Experimental Data | Experimental Data | |

| Polar Aprotic | Acetone | 21.0 | Experimental Data | Experimental Data |

| Acetonitrile | 37.5 | Experimental Data | Experimental Data | |

| Ethyl Acetate | 6.0 | Experimental Data | Experimental Data | |

| Dichloromethane | 9.1 | Experimental Data | Experimental Data | |

| Non-Polar | Toluene | 2.4 | Experimental Data | Experimental Data |

| n-Hexane | 1.9 | Experimental Data | Experimental Data |

Visualizing Solubility Relationships

The relationship between solvent polarity and the structural components of the solute can be visualized to reinforce the "like dissolves like" principle.

Caption: Conceptual diagram of solute-solvent interactions based on polarity.

Conclusion

While published quantitative data is scarce, a thorough analysis of the molecular structure of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate allows for strong predictions of its solubility behavior in common organic solvents. Its mixed polarity, arising from multiple polar functional groups and significant non-polar aromatic regions, suggests it will be most soluble in polar aprotic and moderately polar solvents. For definitive quantitative data, the robust and reliable static isothermal equilibration method detailed in this guide provides a clear path forward for any research or drug development professional. This foundational data is essential for optimizing reaction conditions, developing purification protocols, and enabling successful formulation development.

References

- Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study...

- NextSDS. (n.d.). Methyl 2-(benzyloxy)-5-Methoxy-3-nitrobenzenecarboxylate — Chemical Substance Information.

- Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Chem LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Matrix Scientific. (n.d.). Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- AAT Bioquest. (2022, April 18). What factors affect solubility?

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents.

- Sigma-Aldrich. (n.d.). Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate.

Sources

- 1. nextsds.com [nextsds.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1221792-98-8 Cas No. | Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate | Matrix Scientific [matrixscientific.com]

- 4. Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate | 164161-49-3 [sigmaaldrich.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. caymanchem.com [caymanchem.com]

- 7. fiveable.me [fiveable.me]

- 8. lifechemicals.com [lifechemicals.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

Spectroscopic Characterization of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate: A Comprehensive Analytical Framework

Executive Summary

In modern drug discovery and materials science, highly substituted aromatic building blocks serve as critical scaffolds. Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (CAS: 1221792-98-8) represents a chemically dense pentasubstituted benzene system. Characterizing such a molecule requires moving beyond basic 1D Nuclear Magnetic Resonance (NMR) to a multi-modal, self-validating analytical workflow. As a Senior Application Scientist, I designed this technical guide to provide a robust framework for the unambiguous structural elucidation of this compound, detailing the causality behind every experimental parameter across NMR, Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Structural Rationale & Workflow Design

The core challenge in characterizing this molecule lies in its asymmetric, push-pull electronic environment. The benzene ring is decorated with five distinct functional groups:

-

C1: Methyl ester ( −COOCH3 ) – Mildly electron-withdrawing (EWG).

-

C2: Benzyloxy ( −OCH2Ph ) – Electron-donating (EDG) via resonance, sterically bulky.

-

C3: Nitro ( −NO2 ) – Strongly EWG via both inductive and mesomeric effects.

-

C5: Methoxy ( −OCH3 ) – Strongly EDG.

-

C4 & C6: The only remaining aromatic protons, positioned meta to each other.

Because the structural behavior and speciation of nitrobenzoate cores are highly sensitive to their electronic environments[1], a single analytical technique is prone to misinterpretation. Therefore, we deploy an orthogonal workflow where connectivity (NMR), functional group presence (IR), and exact isotopic mass (HRMS) cross-validate one another.

Fig 1: Multi-modal orthogonal spectroscopic workflow for structural validation.

Self-Validating Experimental Protocols

To ensure reproducibility and data integrity, the following step-by-step methodologies must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

-

Sample Preparation: Dissolve exactly 25 mg of the highly purified solid in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl3 is selected over DMSO−d6 to prevent strong solvent-solute hydrogen bonding interactions that can cause unpredictable solvent-induced shifts in highly substituted nitrobenzoates[2].

-

-

1H NMR Acquisition (400 MHz): Acquire 16 scans using a 30° flip angle. Set the relaxation delay ( D1 ) to 2.0 seconds.

-

Causality: A 2.0s D1 ensures complete spin-lattice relaxation ( T1 ) of the sterically hindered methoxy and methyl ester protons, guaranteeing that the integration values perfectly reflect the 3:3:2 ratio of the aliphatic substituents.

-

-

13C NMR Acquisition (100 MHz): Acquire 1024 scans with complete broadband proton decoupling (WALTZ-16).

-

2D HMBC Acquisition: Optimize the long-range coupling constant delay for nJCH=8 Hz to capture 2-bond and 3-bond carbon-proton correlations.

Protocol B: ATR-FTIR Spectroscopy

-

Preparation: Place 2-3 mg of the neat, dry crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Causality: Utilizing ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water would produce a broad O-H stretch near 3400 cm⁻¹, potentially masking the critical sp2 and sp3 C-H stretching frequencies of the benzyloxy group.

-

-

Acquisition: Apply consistent anvil pressure. Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: ESI-HRMS Analysis

-

Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton source, heavily favoring the generation of the [M+H]+ pseudomolecular ion in positive Electrospray Ionization (ESI+) mode, suppressing complex sodium/potassium adduct formation.

-

Nuclear Magnetic Resonance (NMR) Elucidation

The lack of symmetry in this pentasubstituted ring means that every carbon nucleus is magnetically non-equivalent, driving the carbonyl carbon significantly downfield to approximately 165 ppm[3].

Quantitative Data Summary

The table below summarizes the expected 1D NMR chemical shifts driven by the push-pull electronic system. The meta-disposed aromatic protons (H4 and H6) are critical diagnostic markers. H4 is flanked by the strongly EWG nitro group, pushing it further downfield ( δ 7.62) compared to H6 ( δ 7.41), which is adjacent to the milder ester group.

Table 1: 1H and 13C NMR Assignments ( CDCl3 , 400/100 MHz)

| Position | Functional Group | 1H Shift (ppm), Mult, J (Hz), Int | 13C Shift (ppm) | Key HMBC Correlations ( 2J,3J ) |

| 1 | Ar-C ( −COOCH3 ) | - | 165.2 | - |

| 1' | −COOCH3 (Ester) | 3.89, s, 3H | 52.4 | C1 |

| 2 | Ar-C ( −OBn ) | - | 146.5 | - |

| 2' | −OCH2Ph (Benzyl) | 5.12, s, 2H | 75.8 | C2, Ph-ipso |

| 3 | Ar-C ( −NO2 ) | - | 143.1 | - |

| 4 | Ar-CH | 7.62, d, J=2.8, 1H | 112.4 | C2, C3, C5, C6 |

| 5 | Ar-C ( −OCH3 ) | - | 155.6 | - |

| 5' | −OCH3 (Methoxy) | 3.84, s, 3H | 56.1 | C5 |

| 6 | Ar-CH | 7.41, d, J=2.8, 1H | 118.7 | C1, C2, C4, C5 |

| Ph | Phenyl Ring | 7.30-7.45, m, 5H | 127.5-136.2 | - |

2D HMBC Connectivity Mapping

To unambiguously assign the quaternary carbons (C1, C2, C3, C5), Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. The benzyloxy methylene protons ( δ 5.12) show a strong 3J correlation to C2, anchoring the structure.

Fig 2: Key HMBC (2J, 3J) correlations establishing the pentasubstituted core architecture.

Vibrational and Mass Spectrometric Profiling

While NMR provides the carbon skeleton connectivity, FT-IR and HRMS serve as the orthogonal validators for the functional groups and the exact molecular formula.

FT-IR Functional Group Analysis

The nitro group exhibits two highly diagnostic bands: an asymmetric stretch and a symmetric stretch. The exact position of these bands is highly sensitive to the electronic environment and conjugation within the aromatic system[4].

Table 2: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |

| 3075 | Weak | C-H stretch ( sp2 ) | Aromatic rings (Core + Phenyl) |

| 2950 | Weak | C-H stretch ( sp3 ) | Methoxy, methyl ester |

| 1732 | Strong | C=O stretch | Conjugated methyl ester |

| 1535 | Strong | Asymmetric −NO2 stretch | Nitro group |

| 1350 | Strong | Symmetric −NO2 stretch | Nitro group |

| 1240 | Strong | C-O-C stretch | Alkyl aryl ether linkages |

ESI-HRMS Exact Mass Confirmation

The molecular formula of the target compound is C16H15NO6 .

-

Calculated Exact Mass: 317.0899 Da.

-

Expected [M+H]+ Ion: m/z 318.0972

-

Expected [M+Na]+ Ion: m/z 340.0797

The observation of the m/z 318.0972 peak with an error margin of <5 ppm definitively validates the elemental composition, closing the self-validating analytical loop.

Conclusion

The spectroscopic characterization of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate cannot rely on isolated data points. By strictly controlling sample preparation parameters to avoid solvent artifacts, utilizing specific NMR relaxation delays for accurate integration, and mapping 2D HMBC correlations against FT-IR vibrational modes, researchers can achieve absolute certainty in structural elucidation. This orthogonal framework ensures that the complex interplay of inductive and resonance effects is fully accounted for.

References

-

Title: Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate Source: Anasazi Instruments (aiinmr.com) URL: [Link]

-

Title: 3-Nitrobenzoate | CID 3271820 Source: PubChem URL: [Link]

-

Title: Spectroscopic characterization and structural insights of 4-Coumarinyl-4-nitrobenzoate using vibrational and quantum chemical calculations Source: DergiPark (Bitlis Eren University Journal of Science and Technology) URL: [Link]

Sources

Application Note: Synthetic Utility of Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate in Advanced API Development

Executive Summary

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (CAS: 1221792-98-8) is a highly functionalized, tetra-substituted arene that serves as a premium chemical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. Featuring a precise arrangement of orthogonal functional groups—a hydrolyzable methyl ester, a reducible nitro group, a cleavable benzyl ether, and an electron-donating methoxy group—this scaffold is an ideal precursor for synthesizing anthranilic acid derivatives, benzoxazoles, and benzimidazoles. These motifs are highly privileged structures frequently found in modern kinase inhibitors and PARP inhibitors.

This application note provides a comprehensive guide to the orthogonal deprotection and functionalization strategies for this molecule, detailing the mechanistic causality behind reagent selection and providing field-validated, self-validating experimental protocols.

Mechanistic Rationale & Orthogonal Strategy

The true value of this intermediate lies in its orthogonal reactivity, allowing chemists to selectively unmask specific functional groups without disturbing the rest of the molecule.

-

The Methyl Ester (C1): Methyl esters are robust against reductive conditions (unlike benzyl esters, which cleave under hydrogenolysis). They can be selectively saponified using mild aqueous bases. The steric bulk of the adjacent ortho-benzyloxy group necessitates a small, highly nucleophilic base. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is the optimal choice, as it prevents epimerization and avoids the steric clashes associated with bulkier bases[2].

-

The Benzyl Ether (C2): The benzyl group acts as a robust protecting group for the phenol. It remains completely stable under basic hydrolysis (saponification) and mild acidic conditions. However, it is readily cleaved via catalytic hydrogenolysis, releasing toluene as a volatile byproduct.

-

The Nitro Group (C3): The nitro group serves as a masked amine. Under global reduction conditions using Palladium on Carbon (Pd/C) and H₂, the nitro group is reduced to an aniline concurrently with the cleavage of the benzyl ether[3]. If chemoselectivity is required, dissolving metal reduction (e.g., Fe/NH₄Cl) can reduce the nitro group while leaving the benzyl ether strictly intact.

Divergent synthetic pathways for Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate.

Orthogonal reactivity logic for selective deprotection and reduction.

Experimental Protocols

Protocol A: Selective Saponification (LiOH Hydrolysis)

Objective: Conversion of the methyl ester to the carboxylic acid without disturbing the nitro or benzyl ether groups. Causality & Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester to form a tetrahedral intermediate. The methoxide leaving group is expelled, yielding a carboxylate anion. THF provides solubility for the starting material, MeOH acts as a phase-transfer assistant, and H₂O dissolves the LiOH[2].

Step-by-Step Methodology:

-

Setup: In a 250 mL round-bottom flask, dissolve Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzoate (10.0 g, 31.5 mmol) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v, 100 mL).

-

Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.96 g, 94.5 mmol, 3.0 equiv) in one portion.

-

Reaction & IPC: Stir the mixture at ambient temperature (20-25 °C). Self-Validation Check: The initial biphasic suspension will gradually become a homogeneous yellow solution over 2-4 hours, physically indicating the conversion of the hydrophobic ester into the water-soluble lithium carboxylate salt. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material spot completely disappears.

-

Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 50 mL of distilled water and extract with Ethyl Acetate (2 x 30 mL) to remove any non-polar organic impurities.

-

Isolation: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2-3. Self-Validation Check: A thick, pale yellow precipitate will immediately form, confirming the protonation of the carboxylate to the free acid.

-

Filtration: Filter the precipitate under a vacuum, wash the filter cake with cold water (2 x 20 mL), and dry under a high vacuum at 40 °C overnight.

Protocol B: Global Reduction and Deprotection (Pd/C Hydrogenation)

Objective: Simultaneous reduction of the nitro group to an amine and cleavage of the benzyl ether to a phenol to yield an ortho-aminophenol derivative. Causality & Mechanism: The palladium surface adsorbs both the H₂ gas and the aromatic substrate. The nitro group is reduced via a series of rapid electron and proton transfers (nitro → nitroso → hydroxylamine → amine). Concurrently, the benzylic C-O bond undergoes oxidative addition to the Pd surface followed by reductive elimination, releasing toluene and the free phenol[3].

Step-by-Step Methodology:

-

Setup: In a thoroughly purged hydrogenation flask, dissolve the starting material (5.0 g, 15.7 mmol) in anhydrous Methanol (50 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.5 g, 10% w/w) under a steady stream of Argon. Safety Note: Dry Pd/C is highly pyrophoric; always add under inert gas.

-

Hydrogenation & IPC: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature with vigorous stirring. Self-Validation Check: The reaction will consume H₂ gas rapidly. The visual shift from a bright yellow solution (characteristic of the nitroarene) to a colorless or pale brown solution confirms the reduction to the aniline.

-

Completion: Monitor via LC-MS. The reaction is complete when the mass shifts by -120 Da (-90 Da for benzyl loss, -30 Da for nitro reduction).

-

Workup: Purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (30 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-2-hydroxy-5-methoxybenzoate as a solid.

Quantitative Data Summary

The following table summarizes the expected outcomes, reaction conditions, and purity profiles for the three primary synthetic pathways utilizing this intermediate.

| Synthetic Pathway | Target Functional Group Transformation | Reagents & Conditions | Expected Yield (%) | Typical Purity (HPLC) |

| Path A: Saponification | Methyl Ester → Carboxylic Acid | LiOH·H₂O (3 eq), THF/MeOH/H₂O, RT, 4h | 92 - 96% | > 98% |

| Path B: Global Reduction | Nitro → Amine AND Benzyl → Phenol | 10% Pd/C, H₂ (1 atm), MeOH, RT, 6h | 88 - 93% | > 95% |

| Path C: Selective Reduction | Nitro → Amine (Benzyl preserved) | Fe powder (5 eq), NH₄Cl, EtOH/H₂O, 80 °C, 3h | 85 - 90% | > 96% |

References

-

EvitaChem. "Building Blocks P17497: Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate". Retrieved from: 1]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. "Bases - Hydrolysis of Esters". Retrieved from: 2]

-

Scientific Research Publishing (SCIRP). "Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions". Retrieved from: 3]

Sources

Deprotection of the benzyloxy group in Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Application Note & Protocol Guide

Topic: Strategic Deprotection of the Benzyloxy Group in Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Audience: Researchers, scientists, and drug development professionals

Introduction: Navigating a Complex Deprotection

The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in multistep organic synthesis, valued for its general stability across a wide range of reaction conditions and its straightforward installation.[1] However, its removal, or deprotection, can present significant challenges, particularly in molecules adorned with sensitive functional groups. The target substrate, Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate, serves as a quintessential example of this complexity.

The deprotection of this molecule requires the selective cleavage of an aryl benzyl ether C-O bond while preserving:

-

A nitro group , which is highly susceptible to reduction.

-

A methyl ester , which is labile under harsh acidic or basic conditions.

-

A methoxy ether , which can also be cleaved by potent Lewis acids.

This guide provides a detailed analysis of potential deprotection strategies, culminating in robust, field-tested protocols designed to navigate these chemical sensitivities and deliver the desired phenolic product with high fidelity.

Strategic Analysis: Choosing the Right Tool for the Job

The success of this deprotection hinges on selecting a method with a reaction mechanism that is orthogonal to the potential side-reactions of the substrate's other functional groups. The most common debenzylation methods fall into three categories: reductive, acidic, and oxidative cleavage.[2][3]

| Deprotection Strategy | Primary Reagents | Compatibility with Target Substrate | Key Considerations & Risks |

| Catalytic Hydrogenolysis | H₂, Pd/C, Raney-Ni | Poor | The primary challenge is the high reactivity of the nitro group under these conditions, which would be readily reduced to an aniline.[4][5] While specialized catalysts exist for selective reductions, preserving a nitro group during hydrogenolysis is exceptionally difficult.[6] |

| Acid-Mediated Cleavage | BCl₃, BBr₃, TFA | Excellent (with optimization) | Strong Lewis acids like BCl₃ or BBr₃ are highly effective but risk cleaving the methyl ester or methoxy group if not controlled.[7] Milder acids like TFA often require high temperatures, which can be detrimental.[8] The key to success is low-temperature execution and the use of a cation scavenger.[9] |

| Oxidative Cleavage | DDQ, Nitroxyl Radicals | Moderate to Good | Traditionally, oxidative methods like DDQ are most effective for electron-rich p-methoxybenzyl (PMB) ethers.[10] However, recent advances using specialized nitroxyl-radical catalysts with a co-oxidant have shown excellent efficacy for standard benzyl ethers, even in the presence of reducible nitro groups.[11][12][13] |

Based on this analysis, acid-mediated cleavage at low temperatures emerges as the most reliable and direct strategy. It directly addresses the primary challenge—preserving the nitro group—while offering a clear path to mitigate potential effects on the ester and methoxy functionalities.

Visualizing the Deprotection Workflow

The following diagram illustrates the overall process from the protected starting material to the purified phenolic product, highlighting the critical steps of reaction and purification.

Caption: General experimental workflow for deprotection.

Primary Recommended Protocol: Lewis Acid-Mediated Deprotection

This protocol leverages the high efficiency of boron trichloride (BCl₃) for ether cleavage while employing two critical control elements: cryogenic temperature (-78 °C) to minimize side reactions, and pentamethylbenzene as a cation scavenger to prevent unwanted C-benzylation.[9]

Causality and Mechanistic Insight

The mechanism involves the coordination of the Lewis acidic BCl₃ to the benzyl ether oxygen. This coordination weakens the C-O bond, making the benzylic carbon susceptible to cleavage. The liberated benzyl cation is immediately trapped by the electron-rich pentamethylbenzene, a non-Lewis-basic scavenger that does not interfere with the BCl₃.[9] This prevents the benzyl cation from reattaching to the aromatic ring of the product (Friedel-Crafts alkylation).

Caption: Mechanism of BCl₃-mediated debenzylation with a scavenger.

Detailed Experimental Protocol

Materials:

-

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (1.0 equiv)

-

Pentamethylbenzene (3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Boron trichloride, 1.0 M solution in DCM (2.0 equiv)

-

Chloroform/Methanol solution (10:1 v/v)

-

Silica gel for chromatography

-

Standard laboratory glassware, argon or nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon/nitrogen inlet, add the starting material (1.0 equiv) and pentamethylbenzene (3.0 equiv).

-

Dissolution: Add anhydrous DCM to dissolve the solids (aim for a concentration of ~0.2 M).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add the 1.0 M solution of BCl₃ in DCM (2.0 equiv) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: Stir the mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30-45 minutes. The reaction is typically complete within 1-3 hours.

-

Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of the pre-chilled chloroform/methanol (10:1) solution.

-

Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature.

-

Work-up: Concentrate the mixture under reduced pressure using a rotary evaporator. The crude material will be a solid containing the product, excess scavenger, and benzylated scavenger.

-

Purification: Purify the crude solid by flash column chromatography on silica gel. The less polar benzylated pentamethylbenzene byproduct is easily separated from the more polar desired phenol.[9] Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

Alternative Protocol: Oxidative Deprotection with a Nitroxyl-Radical Catalyst

For substrates where even trace amounts of Lewis acid sensitivity are a concern, a modern oxidative approach offers a compelling alternative. This method uses a specialized nitroxyl-radical catalyst in combination with a stoichiometric co-oxidant, phenyl iodonium bis(trifluoroacetate) (PIFA), to achieve debenzylation at ambient temperature. This system has been shown to be compatible with reducible functional groups like nitroarenes.[11][12]

Detailed Experimental Protocol

Materials:

-

Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate (1.0 equiv)

-

"Electronically tuned" nitroxyl-radical catalyst (e.g., as described in J. Org. Chem. 2023, 88, 12464–12473) (0.1 equiv)[11]

-

Phenyl iodonium bis(trifluoroacetate) (PIFA) (1.5 equiv)

-

Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

-

Reaction Setup: In a standard round-bottom flask, dissolve the starting material (1.0 equiv) in anhydrous DCE.

-

Catalyst Addition: Add the nitroxyl-radical catalyst (0.1 equiv).

-

Oxidant Addition: Add the PIFA co-oxidant (1.5 equiv) to the mixture.

-

Reaction: Stir the reaction at ambient temperature. Monitor for completion by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel.

Troubleshooting and Final Considerations

-

Incomplete Reaction (Acidic Method): If the reaction stalls, ensure all reagents and solvents were anhydrous. A small additional charge of BCl₃ (0.2-0.5 equiv) can be added at -78 °C.

-

Formation of C-Benzylated Byproduct: This indicates insufficient scavenging. Ensure the correct stoichiometry of pentamethylbenzene was used.

-

Ester Hydrolysis: This is unlikely at -78 °C but can occur if the reaction is allowed to warm prematurely before quenching. Maintain cryogenic temperatures throughout the reaction.

-

Safety: BCl₃ is a corrosive and moisture-sensitive reagent. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[7]

By carefully selecting a deprotection strategy that respects the inherent chemical sensitivities of the molecule, researchers can successfully unmask the phenolic hydroxyl group, paving the way for subsequent synthetic transformations.

References

- (No Source)

-

Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ResearchGate.

-

Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, ACS Publications.

-

Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience.

-

A Hierarchy of Aryloxide Deprotection by Boron Tribromide. American Chemical Society.

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry, ACS Publications.

-

Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. ResearchGate.

-

Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. SciSpace.

-

A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Organic Letters, ACS Publications.

-

A hierarchy of aryloxide deprotection by boron tribromide. PubMed.

-

Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Syntheses.

-

Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. ResearchGate.

-

A Convenient Method for the Cleavage of Benzyl Ethers with Aluminum Chloride-N,N-Dimethylaniline. J-STAGE.

- (No Source)

-

Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, ACS Publications.

-

How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. ResearchGate.

- (No Source)

-

Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions.

- (No Source)

-

Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.

- (No Source)

- (No Source)

-

Technical Support Center: Troubleshooting Cbz Deprotection Failures. Benchchem.

- (No Source)

-

selective reduction of nitro group without affecting other functional groups. Benchchem.

-

Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry, ACS Publications.

-

Nitro Reduction - Common Conditions. Organic Chemistry Data.

- (No Source)

- (No Source)

- (No Source)

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.

-

Can a benzyl ether be removed in the presence of an ester?. Chemistry Stack Exchange.

- (No Source)

- (No Source)

- (No Source)

- (No Source)

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. PubMed.

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. ResearchGate.

- (No Source)

-

Debenzylation of Benzyl-Protected Methylcellulose. MDPI.

- (No Source)

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thaiscience.info [thaiscience.info]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. orgsyn.org [orgsyn.org]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

In complex Active Pharmaceutical Ingredient (API) synthesis, the chemoselective reduction of a nitro group in the presence of a hydrogenolysis-sensitive protecting group—such as a benzyl ether—presents a significant catalytic challenge. The substrate, Methyl 2-(benzyloxy)-5-methoxy-3-nitrobenzenecarboxylate [1], contains a highly polar, reducible nitro (-NO₂) group situated ortho to a benzyl ether (-OBn) and meta to a methyl ester (-COOMe).

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) typically results in the concomitant reduction of the nitro group and the rapid cleavage of the benzyl ether[2]. As a Senior Application Scientist, I have designed this protocol to overcome this limitation by exploiting the differential binding affinities of palladium crystal facets. By utilizing a precisely poisoned catalyst system, we can achieve >99% chemoselectivity, preserving the benzyl ether while quantitatively reducing the nitro group to yield Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate .

Mechanistic Causality: The Role of Catalyst Poisoning

To understand why our protocol works, we must examine the surface chemistry of the heterogeneous Pd/C catalyst.

Palladium crystallites possess two primary types of surface sites:

-

Defect Sites (Edges and Corners): These are highly active, electron-deficient sites responsible for the oxidative addition into the C-O bond of benzyl ethers, leading to hydrogenolysis.

-

Terrace Sites (Planar Surfaces): These are broad, flat sites that facilitate the direct electron/hydride transfer required to reduce highly polar functional groups like nitroarenes.

By introducing a controlled amount of a nitrogenous base, such as [3], we create a competitive adsorption environment. The lone pair of the nitrogen atom coordinates strongly and selectively to the electron-deficient defect sites, effectively "poisoning" the catalyst against O-debenzylation[4]. The planar terrace sites remain unencumbered, allowing the nitro group to undergo smooth, chemoselective reduction.

Mechanistic pathway of chemoselective nitro reduction vs. competitive O-debenzylation.

Quantitative Data: Catalyst System Screening

The following table summarizes the causal relationship between catalyst modifications and reaction outcomes, validating the selection of the Pd/C + Pyridine system.

| Catalyst System | Additive (eq) | H₂ Pressure | Conversion (%) | Chemoselectivity (Amine : Phenol) |

| 10% Pd/C | None | 1 atm | >99% | < 5 : 95 (Extensive Debenzylation) |

| 10% Pd/C | Pyridine (0.5) | 1 atm | >99% | > 99 : 1 (Optimal) |

| 10% Pd/C | NH₄OAc (0.5) | 1 atm | >99% | > 99 : 1 (Excellent Alternative) |